5-Acetamidothiazole-2-carboxylic acid
Overview
Description
5-Acetamidothiazole-2-carboxylic acid is a heterocyclic compound containing both sulfur and nitrogen atoms within its thiazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-acetamidothiazole-2-carboxylic acid typically involves the reaction of thioamides with α-halo acids. One common method includes the cyclization of 2-aminothiazole derivatives with acetic anhydride under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 5-Acetamidothiazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert the thiazole ring to more saturated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
5-Acetamidothiazole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in developing new pharmaceuticals, particularly as inhibitors of specific enzymes.
Industry: Utilized in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of 5-acetamidothiazole-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The thiazole ring structure allows for strong interactions with various biological molecules, making it a versatile compound in medicinal chemistry .
Comparison with Similar Compounds
2-Aminothiazole: A precursor in the synthesis of 5-acetamidothiazole-2-carboxylic acid.
Thiazole-4-carboxylic acid: Another thiazole derivative with similar properties but different applications.
Thiazole-2-carboxamide: Shares structural similarities but differs in functional groups and reactivity
Uniqueness: this compound is unique due to its specific acetamido and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
5-Acetamidothiazole-2-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesizing various research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
This compound features a thiazole ring, which is known for its role in various biological activities. The presence of the acetamido and carboxylic acid functional groups enhances its potential as a pharmacological agent.
Anticancer Activity
Recent studies have demonstrated that derivatives of thiazole compounds exhibit notable anticancer properties. For instance, compounds structurally related to this compound were tested against several cancer cell lines:
Compound | Cell Line | IC50 (µM) | Activity |
---|---|---|---|
This compound | A549 (Lung adenocarcinoma) | 12.5 | Moderate cytotoxicity |
6d | K563 (Leukemia) | <1 | High antiproliferative potency |
6d | MDA-MB 231 (Breast cancer) | >20 | Inactive |
6d | HT-29 (Colon cancer) | 21.6 | Lower activity |
The compound showed moderate cytotoxicity against A549 cells with an IC50 value of 12.5 µM, indicating its potential as a lead compound for further development in lung cancer therapy .
The mechanism by which thiazole derivatives exert their anticancer effects often involves apoptosis induction. Studies have shown that these compounds can increase levels of pro-apoptotic proteins such as caspase-3 and Bax while decreasing anti-apoptotic proteins like Bcl-2. This balance shifts towards apoptosis, leading to reduced cell viability in cancerous cells .
Antimicrobial Activity
In addition to anticancer properties, this compound exhibits antimicrobial activity. Research indicates that derivatives can effectively inhibit the growth of multidrug-resistant bacterial strains, including Staphylococcus aureus. The structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring can enhance antimicrobial efficacy .
Case Studies
- Antitumor Activity : A study evaluated various thiazole derivatives against A549 human lung adenocarcinoma cells. The results indicated that specific structural modifications significantly enhanced anticancer activity while maintaining low toxicity towards non-cancerous cells.
- Antimicrobial Efficacy : Another research focused on the antimicrobial properties of thiazole derivatives, revealing potent activity against resistant strains of bacteria. This study highlighted the importance of functional group positioning within the thiazole structure for optimizing biological activity.
Properties
IUPAC Name |
5-acetamido-1,3-thiazole-2-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3S/c1-3(9)8-4-2-7-5(12-4)6(10)11/h2H,1H3,(H,8,9)(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUIRWZOMNAKIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CN=C(S1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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